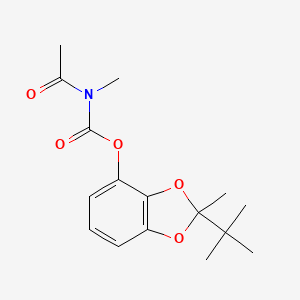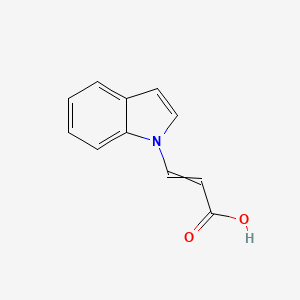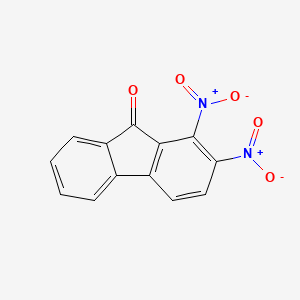
1,2-Dinitro-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dinitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6N2O5. It is a derivative of fluorenone, characterized by the presence of two nitro groups at the 1 and 2 positions on the fluorenone ring. This compound is known for its bright yellow color and is used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dinitro-9H-fluoren-9-one can be synthesized through the nitration of fluorenone. The process involves the following steps:
Nitration of Fluorenone: Fluorenone is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,2-Dinitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form more highly oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,2-Diamino-9H-fluoren-9-one.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Higher oxidized fluorenone derivatives.
科学的研究の応用
1,2-Dinitro-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted fluorenones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,2-Dinitro-9H-fluoren-9-one involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to form covalent bonds with nucleophiles in biological systems, potentially disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
2,7-Dinitrofluoren-9-one: Another dinitro derivative of fluorenone with nitro groups at the 2 and 7 positions.
2,4,5,7-Tetranitrofluorenone: A more highly nitrated derivative with four nitro groups.
1,8-Diazafluoren-9-one: A nitrogen-containing derivative used in fingerprint detection.
Uniqueness
1,2-Dinitro-9H-fluoren-9-one is unique due to the specific positioning of its nitro groups, which imparts distinct chemical reactivity and biological activity compared to other fluorenone derivatives. Its specific substitution pattern allows for selective reactions and interactions that are not possible with other isomers or more highly nitrated compounds.
特性
CAS番号 |
52625-04-4 |
|---|---|
分子式 |
C13H6N2O5 |
分子量 |
270.20 g/mol |
IUPAC名 |
1,2-dinitrofluoren-9-one |
InChI |
InChI=1S/C13H6N2O5/c16-13-9-4-2-1-3-7(9)8-5-6-10(14(17)18)12(11(8)13)15(19)20/h1-6H |
InChIキー |
DGVZQSMXUHGJHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


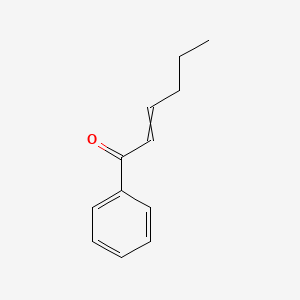
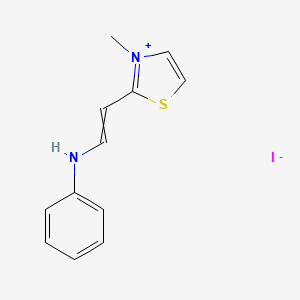
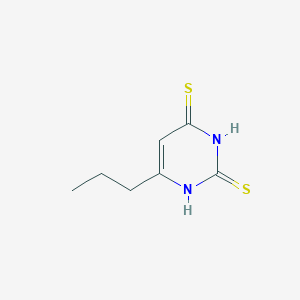
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
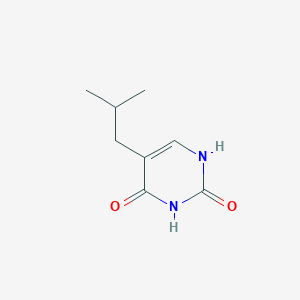
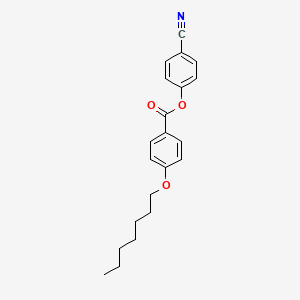
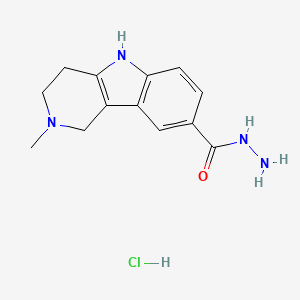
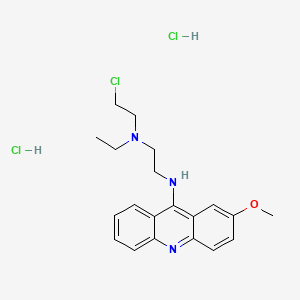
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
